N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine
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Overview
Description
N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 3,3-difluoro group and a 3-bromo-5-methylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile under controlled conditions.
Introduction of the Difluoro Group: The difluoro group can be introduced via a halogenation reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the 3-Bromo-5-methylbenzyl Moiety: The final step involves the nucleophilic substitution reaction where the 3-bromo-5-methylbenzyl group is attached to the cyclobutanamine core using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, thiols
Scientific Research Applications
N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine
- N-(3-Chloro-5-methylbenzyl)-3,3-difluorocyclobutanamine
- N-(3-Fluoro-5-methylbenzyl)-3,3-difluorocyclobutanamine
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]-3,3-difluorocyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c1-8-2-9(4-10(13)3-8)7-16-11-5-12(14,15)6-11/h2-4,11,16H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHSDWRHSILMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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